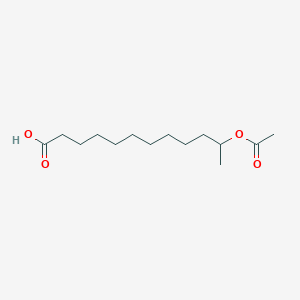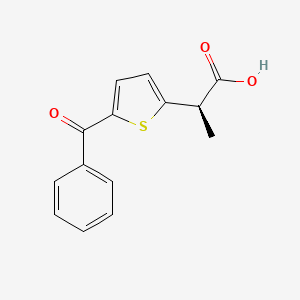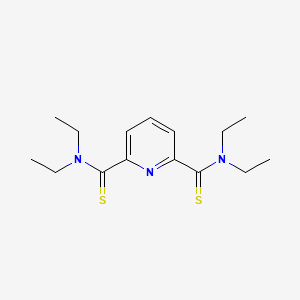
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring, and two thioamide groups attached to the same positions. It is known for its applications in coordination chemistry and its role as a ligand in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethylamine and thionyl chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Pyridine-2,6-dicarboxylic acid is reacted with thionyl chloride to form pyridine-2,6-dicarbonyl dichloride.
Step 2: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with ethylamine to form N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide.
Industrial Production Methods
In industrial settings, the production of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research, including:
Coordination Chemistry:
Biological Studies: The compound is used in the study of enzyme models and the stabilization of reactive intermediates.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industrial Applications: It is used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
類似化合物との比較
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide can be compared with other pyridine derivatives such as:
Pyridine-2,6-dicarboxamide: Lacks the thioamide groups and has different coordination properties.
N,N’-Diethylpyridine-2,6-dicarboxamide: Contains amide groups instead of thioamide groups, leading to different reactivity.
Pyridine-2,6-dicarboxylic acid: The parent compound, which lacks the ethyl and thioamide groups.
The uniqueness of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide lies in its specific combination of ethyl and thioamide groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
109452-64-4 |
|---|---|
分子式 |
C15H23N3S2 |
分子量 |
309.5 g/mol |
IUPAC名 |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C15H23N3S2/c1-5-17(6-2)14(19)12-10-9-11-13(16-12)15(20)18(7-3)8-4/h9-11H,5-8H2,1-4H3 |
InChIキー |
JJVXBGSFRMKIGP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)C1=NC(=CC=C1)C(=S)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


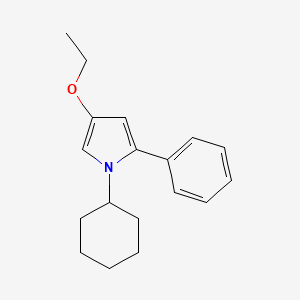

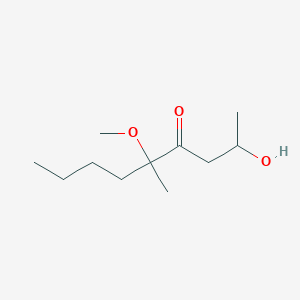
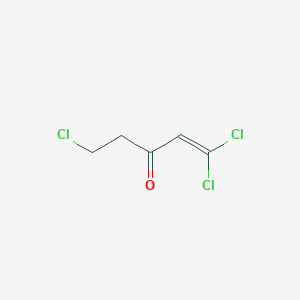

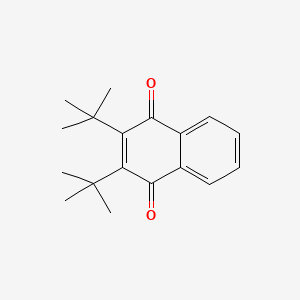
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
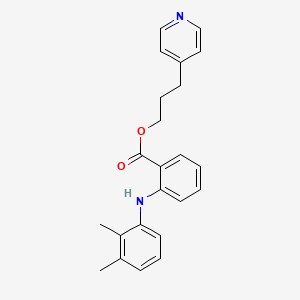

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
